
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide is a chemical compound with a complex structure that includes a hydroxy group, multiple methyl groups, and a sulfinyl group attached to a hexanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the hexanamide backbone, followed by the introduction of the hydroxy group and the sulfinyl group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.
化学反应分析
Types of Reactions
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfinyl group may produce a sulfide.
科学研究应用
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound to study reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development, particularly for its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and sulfinyl groups play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.
相似化合物的比较
Similar Compounds
- 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfonyl)hexanamide
- 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)pentanamide
Uniqueness
Compared to similar compounds, 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide has unique structural features that influence its chemical reactivity and potential applications. The specific arrangement of functional groups in this compound allows for distinct interactions and reactions that are not observed in its analogs.
属性
CAS 编号 |
89209-09-6 |
|---|---|
分子式 |
C16H25NO3S |
分子量 |
311.4 g/mol |
IUPAC 名称 |
3-hydroxy-N,N,5-trimethyl-2-(4-methylphenyl)sulfinylhexanamide |
InChI |
InChI=1S/C16H25NO3S/c1-11(2)10-14(18)15(16(19)17(4)5)21(20)13-8-6-12(3)7-9-13/h6-9,11,14-15,18H,10H2,1-5H3 |
InChI 键 |
NKBAWXVERZCATB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)C(C(CC(C)C)O)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



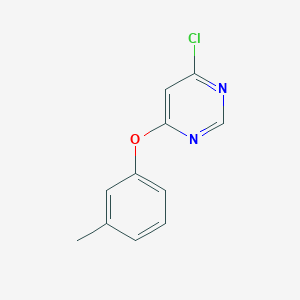
![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)
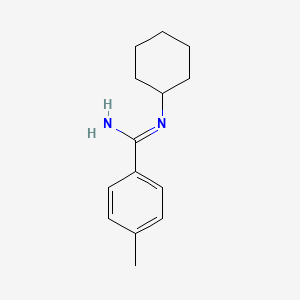
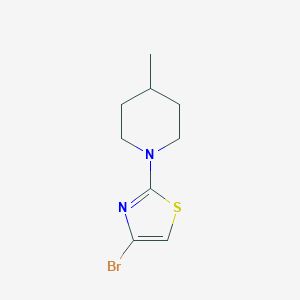
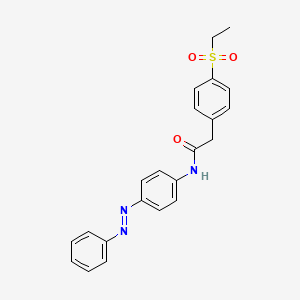
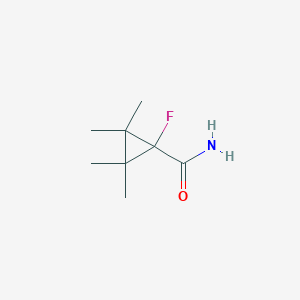
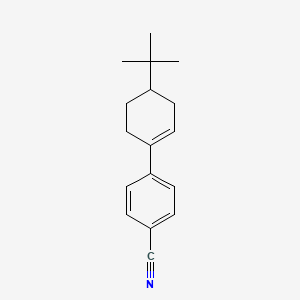

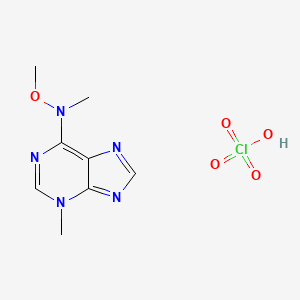

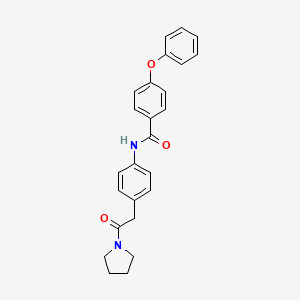
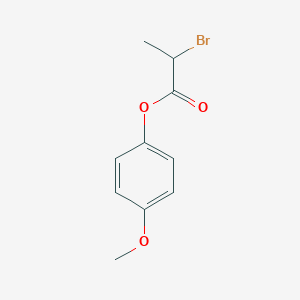
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
